molecular formula C12H17NO2 B11898747 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B11898747
M. Wt: 207.27 g/mol
InChI Key: JWAFPWBWJHQMSH-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a tetrahydronaphthalene core, a structure present in various biologically active compounds, substituted with catechol (2,3-diol) and N-methylaminomethyl functional groups. The catechol moiety is a key pharmacophore found in endogenous neurotransmitters such as dopamine, suggesting potential for interaction with catecholamine receptors and transporters (PMID: 21183258). The structural analogy to other amino-tetrahydronaphthalene-diol derivatives, which have been investigated as dopaminergic agents (HMDB0244949), positions this compound as a valuable candidate for studying neurological pathways. Its primary research applications are anticipated in the synthesis of more complex molecules, as a standard in analytical method development, and in fundamental in vitro studies to probe its mechanism of action within the central nervous system, particularly concerning receptor binding affinity and functional activity. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C12H17NO2/c1-13-7-9-4-2-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,13-15H,2-4,7H2,1H3

InChI Key

JWAFPWBWJHQMSH-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCC2=CC(=C(C=C12)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2,3-diol.

    Methylation: The hydroxyl groups at the 2 and 3 positions are protected, and the compound is then subjected to a methylation reaction using methylamine.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or activate receptors that promote neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent type, position, and reported bioactivity:

Structural Analogues

Compound Name Substituent Structure Key Properties/Activities Reference ID
5-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol Aminoalkoxy chain at position 5 Potential β-adrenergic receptor modulation (inferred from naphthol-based β-blockers)
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol Amino group at position 6 Neurotransmitter analog; possible dopaminergic activity
2-Chloro nicotinonitrile derivatives (e.g., compound 13 in ) Pyridine/nicotinonitrile moieties Anticancer activity (HepG-2 inhibition) and antioxidant properties
5,6,7,8-Tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (compound 8 in ) Quinoline-carboxylate structure Tumor inhibitory activity against liver cancer cells (HepG-2)
5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol Butylaminoalkoxy chain at position 5 Structural similarity to nadolol (β-blocker); potential cardiovascular applications

Functional Comparisons

  • Bioactivity: The pyrazolopyridine derivative 5a () exhibits superior antioxidant activity (IC₅₀ = 12 µM) compared to ascorbic acid (IC₅₀ = 18 µM), attributed to its radical-scavenging pyrazole moiety . Quinoline-carboxylate 8 () shows potent HepG-2 inhibition (IC₅₀ = 4.2 µM), outperforming doxorubicin (IC₅₀ = 5.8 µM). The target compound’s diol and methylaminomethyl groups could similarly enhance DNA intercalation or kinase inhibition .
  • Synthetic Pathways: Derivatives like 4 and 7 () are synthesized via epibromohydrin-mediated ring-opening, followed by mesylation and benzamide substitution. The target compound may employ analogous steps, substituting with methylamine instead of benzamide . Amino-substituted analogs (e.g., ’s 6-amino derivative) are synthesized via hydrogenation or reductive amination, suggesting feasible routes for the target compound’s methylaminomethyl group .

Physicochemical Properties

While exact data for 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol are unavailable, comparisons can be inferred:

  • LogP: The diol groups reduce lipophilicity compared to methyltetralin (LogP = 3.1 for 5-Methyltetralin, ), but the methylaminomethyl substituent may increase it slightly, balancing solubility and membrane permeability.
  • Hydrogen Bonding: The diol and methylaminomethyl groups provide multiple H-bond donors/acceptors, enhancing target binding compared to non-polar analogs like 2,3,5-trimethylnaphthalene ().

Research Implications and Gaps

The compound’s unique substitution pattern positions it as a candidate for neurodegenerative or anticancer drug development. However, further studies are needed to:

  • Characterize its pharmacokinetics and toxicity.
  • Compare its efficacy directly with analogs like 5a () and nadolol derivatives ().
  • Explore synthetic optimization using methods from (e.g., mesylation-substitution sequences).

Biological Activity

5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a complex organic compound characterized by its unique chemical structure, which includes a tetrahydronaphthalene core with a methylamino group and hydroxyl substituents. This structural arrangement suggests potential for diverse biological interactions and activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • Chemical Structure : The presence of both hydrophobic and hydrophilic regions in its structure may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol exhibit significant biological activities. Potential activities include:

  • Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Certain derivatives demonstrate antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles due to the compound's ability to modulate neurotransmitter systems.

The biological effects of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol may be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signal transduction pathways.
  • Antioxidant Mechanism : It may scavenge free radicals or enhance the activity of endogenous antioxidant enzymes.
  • Gene Expression Modulation : The compound could influence the expression of genes involved in inflammation and cell survival.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol against structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(2-Hydroxyethyl)-4-methylphenolHydroxyl and methyl groupsAntioxidantSimpler structure
4-(Methylamino)phenolAmino and hydroxyl groupsAntimicrobialAromatic ring
1-NaphtholSingle hydroxyl group on naphthaleneAntioxidantLacks amine functionality
2-Methoxyphenol (Guaiacol)Methoxy and hydroxyl groupsAntioxidantNo amine group

The unique combination of functional groups in 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol distinguishes it from these similar compounds. Its specific arrangement allows for diverse interactions that may not be present in simpler analogs .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol exhibited significant scavenging activity comparable to established antioxidants.
  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production.
  • Antimicrobial Evaluation :
    • The compound was tested against various bacterial strains using disc diffusion methods. It showed promising antimicrobial activity against Gram-positive bacteria.

Q & A

Basic: What are the critical steps in synthesizing 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and catalytic hydrogenation. Key reagents include hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene derivatives. Solvent choice (e.g., ethanol or DMF) and temperature control are critical for yield optimization. For example, protecting hydroxyl groups with tetrahydropyran (THP) under acidic conditions (pyridinium p-toluenesulfonate) followed by reduction with lithium aluminum hydride (LAH) in THF at 0°C can enhance intermediate stability . Post-synthesis purification via column chromatography or recrystallization ensures purity.

Advanced: How can computational chemistry methods predict the biological interactions of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking simulations can model the compound’s 3D conformation and binding affinity to biological targets (e.g., enzymes or receptors). For instance, docking studies using AutoDock Vina or Schrödinger Suite can identify potential binding pockets and interaction energies. Computational analysis of electron density maps (via Gaussian software) can further reveal reactive sites, guiding structure-activity relationship (SAR) studies . Validation with in vitro assays (e.g., enzyme inhibition) is essential to confirm predictions.

Basic: What spectroscopic techniques are prioritized for structural characterization, and how are they applied?

Methodological Answer:

  • NMR (1H/13C): Assigns proton and carbon environments, confirming substituent positions (e.g., methylamino and diol groups).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy: Identifies functional groups (e.g., O-H stretches at ~3300 cm⁻¹).
    For example, NIST spectral databases provide reference data for tetralin derivatives, aiding peak assignment . Coupling these techniques with X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry .

Advanced: How can contradictions in reported biological activity data across studies be resolved methodologically?

Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

Standardize Protocols: Use common reference compounds (e.g., positive controls) across studies.

Dose-Response Analysis: Establish EC50/IC50 curves under identical buffer/pH conditions.

Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables.
Comparative structural analysis of analogs (e.g., substituent effects on activity) can also clarify mechanistic inconsistencies .

Basic: What storage conditions ensure the compound’s stability, and how is degradation monitored?

Methodological Answer:
Store under inert atmosphere (argon) in sealed, desiccated containers at room temperature. Avoid light exposure (use amber vials). Stability is monitored via:

  • HPLC-PDA: Detects degradation products (e.g., oxidation of diol groups).
  • Thermogravimetric Analysis (TGA): Assesses thermal decomposition thresholds.
    Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Advanced: How can a factorial design approach optimize experimental parameters for studying metabolic pathways?

Methodological Answer:
A 2^k factorial design (e.g., 2³ for three variables: pH, temperature, enzyme concentration) identifies significant factors influencing metabolism. Steps:

Variable Screening: Use Plackett-Burman design to shortlist critical parameters.

Response Surface Methodology (RSM): Models interactions between variables (e.g., Central Composite Design).

LC-MS/MS Metabolite Profiling: Quantifies pathway intermediates.
Toxicokinetic models (e.g., PBPK) integrate in vivo data from rodent studies to extrapolate human metabolic clearance .

Basic: Which structural analogs of this compound have been studied, and how do their properties differ?

Methodological Answer:
Key analogs include:

  • Methyl 5-amino-2-chloro-tetrahydronaphthalene carboxylate (CAS 1956309-44-6): Chlorine substitution enhances lipophilicity (logP +0.5) but reduces aqueous solubility.
  • (S)-Methyl 5-amino-tetrahydronaphthalene carboxylate (CAS 2061996-77-6): Stereochemistry at C5 alters binding to chiral receptors (e.g., 10-fold higher affinity for serotonin receptors) .
    Comparative studies use QSAR models to correlate substituent effects with bioactivity.

Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?

Methodological Answer:
AI integrates with finite element analysis (FEA) in COMSOL to simulate reaction kinetics and mass transfer. For example:

  • Neural Networks: Predict optimal catalyst loading and solvent ratios from historical data.
  • Reinforcement Learning: Autonomously adjusts flow rates in continuous reactors to maximize yield.
    Digital twins of lab setups enable real-time parameter tuning, reducing experimental iterations by ~40% .

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